N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzamide
Description
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzamide is a heterocyclic organic compound featuring a thieno[2,3-c]pyridine core fused with a cyano group at position 3, an acetyl group at position 6, and a 2-nitrobenzamide substituent at position 2.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-10(22)20-7-6-11-13(8-18)17(26-15(11)9-20)19-16(23)12-4-2-3-5-14(12)21(24)25/h2-5H,6-7,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQUAJLFYUBIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyridine core. This can be achieved by cyclization of 3-amino-4-cyano-2-thiophenecarboxamides in the presence of formic acid or other cyclizing agents . The resulting thieno[2,3-c]pyridine intermediate is then subjected to further functionalization to introduce the acetyl, cyano, and nitrobenzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzamide: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and cellular processes.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-nitrobenzamide group contrasts with the 3-methanesulfonylbenzamide (strong electron-withdrawing) and 3-(methylsulfanyl)benzamide (electron-donating) groups in analogues. These differences likely modulate solubility, metabolic stability, and protein-binding interactions .
- Fluorine Substitution : BI78640 (2-(4-fluorophenyl)acetamide) incorporates fluorine, which enhances bioavailability and membrane permeability compared to nitro or sulfonyl groups .
Research Findings and Limitations
- Structural-Activity Relationship (SAR) : Nitro groups in the benzamide position are understudied compared to sulfonyl or fluorine substituents. Preliminary SAR models suggest that bulkier electron-withdrawing groups (e.g., nitro) may reduce off-target effects but increase metabolic lability .
- Data Gaps: No peer-reviewed studies specifically address the target compound’s pharmacokinetics or in vivo efficacy. Existing evidence relies on patent claims and commercial catalogs, necessitating further validation .
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesizing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thienopyridine core with several functional groups including an acetyl group, a cyano group, and a nitrobenzamide moiety. Its molecular formula is , which contributes to its diverse reactivity and potential therapeutic applications.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antibacterial activity against various bacterial strains. The mechanism of action is thought to involve:
- Disruption of bacterial cell wall synthesis.
- Inhibition of essential metabolic pathways.
The compound's structural similarities with known antimicrobial agents suggest it may interfere with bacterial growth through similar mechanisms.
Anticancer Potential
Research into the anticancer properties of compounds with similar structures has revealed promising results. This compound may act on specific molecular targets within cancer cells. Potential mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through modulation of signaling pathways.
Comparative Analysis of Related Compounds
To better understand the unique biological activity of this compound, a comparison with structurally related compounds is useful. The following table summarizes the biological activities associated with these compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 6-Acetylthieno[2,3-c]pyridine | Lacks cyano group | Antimicrobial properties |
| 4-Methylbenzamide | Simple amide structure | Moderate antibacterial activity |
| 5-Cyano-2-thiophenecarboxamide | Contains cyano group | Potential antitumor activity |
This comparison highlights the significance of the thienopyridine structure combined with multiple functional groups in enhancing biological activities.
Case Studies and Research Findings
- Antibacterial Activity Study : A study conducted by researchers demonstrated that derivatives of thienopyridine compounds exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The study emphasized the importance of functional group positioning in enhancing efficacy (source: MDPI) .
- Anticancer Mechanisms : Another research paper explored the anticancer mechanisms of thienopyridine derivatives. It was found that certain modifications led to increased apoptosis in cancer cell lines, suggesting that this compound could be a candidate for further development (source: Wiley Online Library) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
